
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate is a piperidine derivative featuring a hydrazine substituent at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The Boc group enhances stability during synthetic procedures while the hydrazine moiety enables further functionalization via condensation or nucleophilic substitution reactions. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 239.31 g/mol (estimated).
Preparation Methods
Synthesis Overview
The predominant synthetic route involves two main stages:
- Stage 1: Reaction of N-tert-butyloxycarbonyl-4-piperidone with hydrazine hydrate to form the hydrazino intermediate.
- Stage 2: Reduction of the intermediate using sodium borohydride to yield the target tert-butyl 4-hydrazinylpiperidine-1-carboxylate.
This method is widely reported with modifications in solvents, temperature, and work-up procedures to optimize yield and purity.
Detailed Preparation Procedure
Step | Reagents and Conditions | Description | Outcome / Yield |
---|---|---|---|
1 | N-tert-butyloxycarbonyl-4-piperidone (20.0 g, 100 mmol), Hydrazine hydrate (100 mL, 2 mol), Ethanol (180 mL), Nitrogen atmosphere, Room temperature, Overnight stirring | Hydrazine hydrate is added to a solution of N-Boc-4-piperidone in ethanol under inert atmosphere. The mixture is stirred overnight at room temperature to form the hydrazino intermediate. | Formation of hydrazino intermediate |
2 | Methanol (180 mL), Sodium borohydride (14.2 g, 375 mmol), 0-5°C to room temperature, 2 hours stirring | Methanol is added, and the reaction mixture cooled to 0-5°C. Sodium borohydride is added portion-wise to reduce the intermediate. The mixture is then warmed to room temperature and stirred for 2 hours. | Reduction to this compound |
3 | Solvent evaporation, Dichloromethane extraction, Water wash, Drying over sodium sulfate, Filtration, Concentration | After reaction completion, solvents are removed under reduced pressure. The residue is dissolved in dichloromethane, washed with water, dried, filtered, and concentrated to yield the product as viscous oil. | 18.9 g, 88% yield, used without further purification |
Notes: The reaction is performed under nitrogen to avoid oxidation. The hydrazine hydrate is used in excess to drive the reaction to completion. Sodium borohydride is chosen for its mild reducing properties suitable for the hydrazino intermediate.
Solvent and Temperature Considerations
- Solvents: Ethanol and methanol are the preferred solvents for the hydrazine reaction and reduction steps due to their polarity and ability to dissolve both reactants and products effectively.
- Temperature: The hydrazine reaction is conducted at room temperature overnight to ensure complete conversion. The reduction step requires cooling to 0-5°C initially to control the reaction rate and prevent side reactions, followed by warming to room temperature for completion.
Summary Table of Key Parameters
Parameter | Details |
---|---|
Starting Material | N-tert-butyloxycarbonyl-4-piperidone |
Reagent | Hydrazine hydrate |
Solvents | Ethanol (hydrazine reaction), Methanol (reduction), Dichloromethane (extraction) |
Atmosphere | Nitrogen (inert) |
Temperature | Room temperature (hydrazine reaction), 0-5°C to room temperature (reduction) |
Reducing Agent | Sodium borohydride |
Reaction Time | Overnight (hydrazine reaction), 2 hours (reduction) |
Yield | Approximately 88% |
Product Form | Viscous oil, used without further purification |
Research Findings and Practical Considerations
- The described method achieves high yield (88%) with readily available reagents and mild conditions, making it suitable for laboratory and potential scale-up synthesis.
- The use of an inert atmosphere minimizes side reactions such as oxidation of hydrazine.
- The two-step sequence avoids harsh conditions and complex purification, enhancing reproducibility.
- Literature emphasizes the importance of controlling temperature during sodium borohydride addition to prevent decomposition or side reactions.
- Alternative solvents and bases can be employed depending on the scale and downstream application, but ethanol and methanol remain preferred for their balance of safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
One of the primary applications of tert-butyl 4-hydrazinylpiperidine-1-carboxylate is as a precursor in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. For instance, compounds derived from this compound have shown promising results in inhibiting various beta-lactamases, thereby restoring the activity of antibiotics like penicillin .
2. Neuroprotective Effects
Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. In vitro experiments demonstrated that these compounds could protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . The mechanism involves the inhibition of oxidative stress markers and inflammatory pathways, suggesting potential therapeutic roles in neurodegenerative disorders.
Case Study 1: Synthesis and Efficacy of Beta-Lactamase Inhibitors
A significant study focused on synthesizing beta-lactamase inhibitors from this compound demonstrated its effectiveness against various resistant bacterial strains. The synthesized compounds were tested against common pathogens, revealing a marked increase in antibiotic susceptibility when used in conjunction with beta-lactam antibiotics. The study concluded that these inhibitors could be pivotal in treating infections caused by resistant bacteria .
Case Study 2: Neuroprotective Mechanism Exploration
Another study explored the neuroprotective effects of a derivative of this compound in an animal model of Alzheimer's disease. The compound was administered to rats subjected to scopolamine-induced cognitive impairment. Results showed significant improvements in memory and learning tasks compared to control groups, attributed to reduced levels of inflammatory cytokines and oxidative stress markers in the brain .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-hydrazinylpiperidine-1-carboxylate with analogous piperidine derivatives, emphasizing structural features, physicochemical properties, and applications:
Key Comparative Insights :
Reactivity: The hydrazine group in the target compound offers unique reactivity for forming hydrazones or coupling with carbonyl groups, distinguishing it from amino- or hydroxyl-substituted analogs . Guanidino derivatives (e.g., ) exhibit stronger basicity (pKa ~13) compared to hydrazine (pKa ~8), influencing their interaction with biological targets.
Solubility and Stability :
- Hydrophilic substituents like hydroxymethyl (logP ~1.2) or hydroxyl (logP ~0.8) improve aqueous solubility, whereas pyridinyl (logP ~2.1) and tert-butyl groups increase lipophilicity .
- The Boc group in all compounds confers stability against nucleophilic attack but is cleavable under acidic conditions (e.g., TFA) .
Biological Applications :
- Hydrazinyl derivatives are pivotal in synthesizing HIV-1 integrase inhibitors (e.g., raltegravir analogs) due to their metal-chelating properties .
- Pyridinyl-substituted analogs are explored for blood-brain barrier penetration in neurotherapeutics .
Safety Profiles: Hydrazine-containing compounds may pose higher toxicity risks (e.g., hepatotoxicity) compared to hydroxyl or amino derivatives, which often have milder hazard classifications .
Research Findings and Trends
- Synthetic Utility : Hydrazinylpiperidine derivatives are increasingly used in click chemistry for bioconjugation, leveraging their rapid reaction kinetics with aldehydes or ketones .
- Drug Discovery : Piperidine cores with electron-withdrawing substituents (e.g., formylthiazole) show enhanced binding to cysteine residues in kinases, enabling covalent inhibition strategies .
- Safety Challenges : While tert-butyl esters are generally stable, hydrazine moieties necessitate rigorous containment measures to prevent oxidative degradation or unintended reactions .
Biological Activity
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS No. 1258001-18-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₂₂ClN₃O₂
- Molecular Weight : 251.75 g/mol
- Boiling Point : Not available
- Solubility : Soluble in organic solvents; specific solubility data not provided.
This compound functions primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The hydrazine moiety is known for its reactivity, which may contribute to the compound's ability to modulate biological processes.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability and promoted programmed cell death.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression.
Research Findings
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptosis markers, suggesting its potential as an anticancer agent.
-
Neuroprotection Study :
- Another investigation focused on the neuroprotective effects of the compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. The treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-hydrazinylpiperidine-1-carboxylate, and what key reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including piperidine ring functionalization and hydrazine group introduction. Key steps include:
- Protection/Deprotection : Use tert-butyl carbamate to protect the piperidine nitrogen, followed by hydrazine substitution at the 4-position .
- Coupling Reactions : Optimize reaction temperature (e.g., 0–20°C for hydrazine addition) and solvent polarity (e.g., DMF or THF) to minimize side products .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Key Techniques :
- NMR Spectroscopy : Analyze H and C spectra to confirm hydrazine proton signals (~6–8 ppm) and tert-butyl group peaks (1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Optimize mobile phase (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Critical Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the hydrazine group .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound derivatives?
- Strategies :
- Crystallographic Validation : Use SHELX or WinGX to resolve structural ambiguities via single-crystal X-ray diffraction .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions affecting spectral shifts .
- Dynamic NMR Studies : Probe tautomerism or conformational changes under variable temperatures .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Approaches :
- pH Stability : Conduct accelerated degradation studies (pH 3–9 buffers, 40°C) to identify hydrolysis-prone conditions. Stabilize with buffered solvents (e.g., phosphate buffer at pH 7) .
- Thermal Stability : Use DSC/TGA to determine decomposition thresholds (>150°C) and recommend storage below 25°C .
- Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation .
Q. How does the hydrazine substituent influence the reactivity of this compound in nucleophilic addition reactions?
- Mechanistic Insights :
- Nucleophilic Attack : The hydrazine group facilitates Schiff base formation with aldehydes/ketones (e.g., in reductive amination) .
- By-Product Mitigation : Control stoichiometry (1:1 hydrazine:carbonyl) and add molecular sieves to absorb water, minimizing hydrazone dimerization .
- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance reaction rates in polar aprotic solvents .
Q. What computational methods are suitable for predicting the intermolecular interactions of this compound in crystal lattice formations?
- Tools and Workflows :
- Molecular Dynamics (MD) : Simulate packing motifs using GROMACS with CHARMM force fields .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites .
- Crystal Structure Prediction (CSP) : Utilize Mercury CSD to compare predicted/experimental lattice parameters .
Q. How should researchers design experiments to investigate the potential of this compound as a precursor in pharmaceutical intermediate synthesis?
- Experimental Design :
- Functionalization : React with acyl chlorides or sulfonating agents to generate hydrazide derivatives for bioactivity screening .
- Biological Assays : Test cytotoxicity (MTT assay) and receptor-binding affinity (SPR) using cancer cell lines or enzyme targets .
- Metabolic Stability : Use liver microsome models (e.g., human CYP450 isoforms) to assess pharmacokinetic profiles .
Properties
IUPAC Name |
tert-butyl 4-hydrazinylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13/h8,12H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHVNRRMSFVLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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